molecular formula C26H39NO4 B13527119 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl octadecanoate CAS No. 68792-54-1

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl octadecanoate

Cat. No.: B13527119
CAS No.: 68792-54-1
M. Wt: 429.6 g/mol
InChI Key: TZIBXMAKOSEWSS-UHFFFAOYSA-N
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Description

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl octadecanoate is a chemical compound that belongs to the class of organic compounds known as phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. This particular compound is notable for its unique structure, which includes an octadecanoate (stearate) ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl octadecanoate typically involves the reaction of phthalic anhydride with octadecanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl octadecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl octadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl octadecanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • Ethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
  • 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride

Uniqueness

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl octadecanoate is unique due to its long-chain octadecanoate ester group, which imparts distinct physical and chemical properties. This structural feature differentiates it from other phthalimide derivatives and contributes to its specific applications and biological activities.

Properties

CAS No.

68792-54-1

Molecular Formula

C26H39NO4

Molecular Weight

429.6 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) octadecanoate

InChI

InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)31-27-25(29)22-19-17-18-20-23(22)26(27)30/h17-20H,2-16,21H2,1H3

InChI Key

TZIBXMAKOSEWSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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